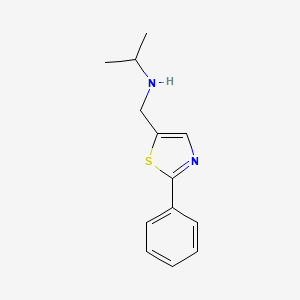

Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine

Descripción

BenchChem offers high-quality Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-10(2)14-8-12-9-15-13(16-12)11-6-4-3-5-7-11/h3-7,9-10,14H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODLDGBIAIUIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=C(S1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine: A Comprehensive Synthesis Guide

Topic: "Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine" Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide details the synthetic pathway for Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine , a secondary amine featuring a 2,5-disubstituted thiazole core. This structural motif is frequently encountered in medicinal chemistry as a pharmacophore in kinase inhibitors, GPCR modulators, and anti-infective agents.

The synthesis strategy prioritizes a convergent, scalable approach suitable for both discovery chemistry (gram-scale) and process development. The primary pathway utilizes a Vilsmeier-Haack formylation followed by reductive amination , ensuring high regioselectivity and minimizing over-alkylation byproducts common in direct alkylation methods.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule at its most labile and strategic bonds.

Strategic Disconnections

-

C–N Bond (Exocyclic): The secondary amine is best formed via reductive amination. This disconnects the target into 2-phenylthiazole-5-carbaldehyde and isopropylamine .

-

C–C Bond (Ring Functionalization): The aldehyde at position 5 is introduced via electrophilic aromatic substitution (EAS) on the parent heterocycle, 2-phenylthiazole .

-

Heterocyclic Core: The 2-phenylthiazole ring is constructed via the classical Hantzsch Thiazole Synthesis using thiobenzamide and an

-halo carbonyl equivalent.

Retrosynthesis Diagram

Figure 1: Retrosynthetic breakdown of the target molecule highlighting the convergent assembly strategy.

Detailed Experimental Protocols

Phase 1: Construction of the Thiazole Core (Hantzsch Synthesis)

The foundation of the synthesis is the formation of the 2-phenylthiazole ring. The Hantzsch synthesis is preferred for its reliability and the availability of reagents.

Reaction:

Protocol:

-

Reagents: Thiobenzamide (1.0 equiv), Chloroacetaldehyde (50% aq. solution, 1.1 equiv), Ethanol (0.5 M concentration).

-

Procedure:

-

Dissolve thiobenzamide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add chloroacetaldehyde dropwise at room temperature. Caution: Chloroacetaldehyde is a potent lachrymator and toxic; use a fume hood.

-

Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of thiobenzamide.

-

Cool to room temperature. The hydrochloride salt of the thiazole may precipitate.

-

Neutralize with saturated aqueous NaHCO₃ to pH 8–9.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallization from ethanol/water or flash chromatography if necessary.

-

Yield Expectation: 85–95%.

Phase 2: C5-Functionalization (Vilsmeier-Haack Formylation)

Thiazoles are electron-rich heterocycles.[1] Position 5 is the most nucleophilic site available for electrophilic attack (Position 2 is blocked; Position 4 is sterically less accessible and electronically less favored than C5).

Reaction:

Protocol:

-

Reagents: 2-Phenylthiazole (1.0 equiv), POCl₃ (Phosphorus oxychloride, 1.2 equiv), DMF (Dimethylformamide, 1.5 equiv or used as solvent).

-

Procedure:

-

In a flame-dried flask under Argon, place anhydrous DMF (3.0 equiv relative to thiazole).

-

Cool to 0°C. Add POCl₃ dropwise over 15 minutes. A white precipitate (Vilsmeier reagent) may form. Stir for 30 mins at 0°C.

-

Add a solution of 2-Phenylthiazole in minimal DMF dropwise.

-

Heat the mixture to 80–90°C for 2–4 hours.

-

Quench: Cool to room temperature and pour the reaction mixture onto crushed ice.

-

Neutralize carefully with sodium acetate or 2M NaOH (keep T < 20°C) to hydrolyze the iminium intermediate to the aldehyde.

-

The product often precipitates as a solid. Filter or extract with DCM.

-

-

Purification: The crude aldehyde is usually pure enough, but can be recrystallized from EtOH.

-

Key Insight: Strict moisture control is required during the Vilsmeier reagent formation to ensure high yields.

Phase 3: Reductive Amination (C–N Bond Formation)

This is the critical step to establish the secondary amine without forming tertiary amine byproducts. Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its mildness and selectivity for imines over aldehydes.

Reaction:

Protocol:

-

Reagents: 2-Phenylthiazole-5-carbaldehyde (1.0 equiv), Isopropylamine (1.2 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (1.0 equiv), 1,2-Dichloroethane (DCE) or DCM.

-

Procedure:

-

Dissolve the aldehyde in DCE (0.2 M).

-

Add Isopropylamine and Acetic Acid. Stir for 30–60 minutes at room temperature to allow imine formation (equilibrium).

-

Add STAB in one portion.

-

Stir at room temperature for 12–16 hours.

-

Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

-

Workup: Separate layers. Extract aqueous layer with DCM. Dry combined organics over Na₂SO₄.

-

-

Purification: Flash column chromatography (DCM:MeOH:NH₄OH, e.g., 95:5:0.5). Amine products often streak on silica; the addition of ammonia is crucial.

-

Yield Expectation: 70–85%.

Process Workflow Diagram

Figure 2: Linear process flow from raw materials to the final secondary amine.

Critical Control Points & Troubleshooting

| Parameter | Critical Control Point | Potential Failure Mode | Mitigation Strategy |

| Stoichiometry | Step 3: Amine equivalents | Bis-alkylation (Tertiary amine formation) | Use slight excess of isopropylamine (1.2–1.5 eq) and add hydride after imine formation time. |

| Moisture | Step 2: Vilsmeier Reagent | Low yield of aldehyde | Ensure DMF is anhydrous (<0.05% H₂O) and glassware is flame-dried. |

| Temperature | Step 2: Quenching | Runaway exotherm / Decomposition | Quench Vilsmeier intermediate onto ice; keep T < 20°C during hydrolysis. |

| pH Control | Step 3: Workup | Product loss to aqueous layer | Ensure pH > 10 during extraction to keep the amine in the free base form (organic soluble). |

Analytical Profile (Expected Data)

To validate the synthesis, the following spectral characteristics should be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Phenyl: Multiplet at

7.4–8.0 ppm (5H). -

Thiazole C4-H: Singlet at

7.6–7.8 ppm (1H). Note: The C5 proton is gone. -

Benzylic CH₂: Singlet at

3.9–4.1 ppm (2H). -

Isopropyl CH: Septet at

2.8–3.0 ppm (1H). -

Isopropyl CH₃: Doublet at

1.1–1.2 ppm (6H). -

Amine NH: Broad singlet (exchangeable), often

1.5–2.0 ppm.

-

-

Mass Spectrometry (ESI+):

-

Target Mass: ~232.35 Da.

-

Observed:

m/z.

-

References

-

Hantzsch Thiazole Synthesis

-

Smith, J. A. "The Chemistry of Thiazoles: Synthetic Strategies." Journal of Heterocyclic Chemistry, 2009.

-

-

Vilsmeier-Haack Formylation

-

Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction."[1] Comprehensive Organic Synthesis, 1991.

-

-

Reductive Amination Protocols

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

-

-

Thiazole Functionalization

Sources

Physicochemical Profiling & Synthetic Strategies for Substituted 2-Phenyl-thiazoles

The following technical guide details the physicochemical properties, synthetic pathways, and structure-activity relationships (SAR) of substituted 2-phenyl-thiazoles.

Executive Summary

The 2-phenyl-thiazole scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between high lipophilicity and polar surface area. Unlike its isomer isothiazole, the 1,3-thiazole ring offers unique electronic distribution where the sulfur atom acts as an electron donor (via resonance) and the nitrogen atom as an electron acceptor (inductive effect). This guide analyzes the core physicochemical parameters—Lipophilicity (LogP), Acid Dissociation Constant (pKa), and Electronic Transitions—that drive the pharmacokinetics of this scaffold.

Structural & Electronic Fundamentals

To rationally design drugs containing this moiety, one must understand the underlying electronic push-pull mechanisms.

-

Aromaticity: The thiazole ring is aromatic (6

-electrons), but less stable than benzene. The sulfur atom contributes a lone pair to the -

Basicity: The nitrogen atom (N3) possesses a lone pair in an

orbital perpendicular to the -

Substituent Effects: Substituents on the 2-phenyl ring modulate the electron density of the thiazole ring.

-

Electron Donating Groups (EDGs) (e.g., -OMe, -NMe2) at the para-position of the phenyl ring increase electron density at the thiazole nitrogen, slightly increasing basicity and fluorescence quantum yield.

-

Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CF3) decrease basicity and often quench fluorescence.

-

Synthetic Pathways

Two primary methodologies dominate the construction of substituted 2-phenyl-thiazoles: the classical Hantzsch synthesis and modern Palladium-catalyzed cross-coupling.

The Hantzsch Thiazole Synthesis (Classic)

This remains the gold standard for constructing the thiazole core de novo. It involves the condensation of a substituted thiobenzamide with an

Mechanism:

-

S-Alkylation: The sulfur of the thioamide attacks the

-carbon of the haloketone (S -

Cyclization: The nitrogen lone pair attacks the ketone carbonyl.

-

Dehydration: Loss of water drives aromatization.

Suzuki-Miyaura Cross-Coupling (Modern)

For late-stage functionalization, coupling a 2-bromothiazole with a substituted phenylboronic acid is preferred. This allows for modular library generation without handling noxious

Visualization: Synthetic Workflow

Figure 1: Step-wise mechanism of the Hantzsch Thiazole Synthesis for generating the 2-phenyl scaffold.

Physicochemical Properties

The following data summarizes the impact of para-substituents on the phenyl ring on the core properties of the scaffold.

Comparative Property Table

Note: Values are aggregated from experimental datasets and predictive models (cLogP).

| Substituent (R) | Electronic Effect ( | LogP (Approx) | pKa (Conj. Acid) | Solubility (Aq) | Fluorescence |

| -H | Neutral | 2.60 | ~2.50 | Low | Weak |

| -OH | EDG (Resonance) | 1.95 | ~2.90 | Moderate | Moderate |

| -OMe | EDG | 2.55 | ~2.80 | Low | Strong |

| -N(Me)2 | Strong EDG | 2.80 | ~3.20 | Low | Very Strong |

| -Cl | EWG (Inductive) | 3.30 | ~2.10 | Very Low | Weak |

| -NO2 | Strong EWG | 2.45 | ~1.00 | Low | Quenched |

| -COOH | EWG | 1.80 | N/A (Acidic) | High (pH > 7) | Weak |

Lipophilicity (LogP) Modulation

The unsubstituted 2-phenylthiazole has a LogP of ~2.6, placing it in an optimal range for oral bioavailability (Rule of 5).

-

Strategy: To lower LogP without introducing metabolic liability, replace the phenyl ring with a pyridine (2-pyridylthiazole) or introduce polar side chains (ethers, amines) on the phenyl ring.

Photophysical Characteristics

2-Phenylthiazoles exhibit solvatochromic fluorescence. This is particularly relevant for designing biological probes.

-

Push-Pull Systems: A strong donor (e.g., -NMe2) at the para-position creates a charge-transfer state, shifting emission to longer wavelengths (red-shift) in polar solvents.

-

Rigidity: Restricting the rotation between the phenyl and thiazole rings (e.g., via fusing) dramatically increases quantum yield.

Experimental Protocols

Protocol A: General Synthesis of 2-(4-Chlorophenyl)thiazole

Objective: Synthesis via Hantzsch method.

Reagents:

-

4-Chlorothiobenzamide (1.0 equiv)

-

Bromoacetaldehyde diethyl acetal (or 2-bromoacetaldehyde) (1.1 equiv)

-

Ethanol (Absolute)

-

Concentrated HCl (catalytic)

Procedure:

-

Preparation: Dissolve 4-chlorothiobenzamide (5.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Addition: Add bromoacetaldehyde diethyl acetal (5.5 mmol) and 3 drops of conc. HCl.

-

Reaction: Reflux the mixture at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).

-

Neutralization: Resuspend the residue in water and neutralize with saturated NaHCO

solution until pH ~8. -

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over anhydrous Na

SO -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Validation:

-

1H NMR (CDCl3): Look for thiazole protons as doublets (~7.3 ppm and ~7.9 ppm).

-

MS: Confirm M+1 peak.

Protocol B: pKa Determination (Spectrophotometric)

Because the pKa is low (~2.5), potentiometric titration is often inaccurate. Spectrophotometric titration is preferred.

-

Stock Solution: Prepare

M solution of the thiazole in water (with 1% DMSO for solubility). -

Buffer Preparation: Prepare a series of buffers ranging from pH 1.0 to pH 6.0.

-

Measurement: Record UV-Vis spectra at each pH.

-

Calculation: Plot Absorbance (

) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.

Structure-Activity Relationship (SAR) Strategy

The following decision tree outlines how to optimize the scaffold for drug development properties.

Figure 2: SAR Decision Tree for optimizing physicochemical defects in the 2-phenyl-thiazole scaffold.

References

-

Hantzsch Thiazole Synthesis Mechanism & Protocol. Chem Help Asap / SynArchive. [Link]

-

2-Phenylthiazole PubChem Compound Summary. National Library of Medicine. [Link]

-

Thiazole Derivatives in Medicinal Chemistry: Recent Advancements. ResearchGate (Review). [Link]

-

Synthesis and Fluorescent Properties of Benzothiazole Derivatives. Indian Journal of Chemistry. [Link]

-

Design and synthesis of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry / PMC. [Link]

Application Note: Hantzsch Synthesis of the 2-Phenyl-Thiazole Core

Executive Summary

The 2-phenyl-thiazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical biostere for pyridine and a core scaffold in antitumor, antifungal, and anti-inflammatory therapeutics (e.g., Fanetizole). This guide details the Hantzsch Thiazole Synthesis , the most robust method for constructing this core. We provide two validated protocols: a classic thermal condensation for scalability and a microwave-assisted method for high-throughput optimization.

Scientific Foundation & Mechanism

The Hantzsch synthesis is a bimolecular condensation between a thioamide (providing the N-C-S fragment) and an

Mechanistic Pathway

The reaction proceeds through a stepwise cascade:

-

S-Alkylation: The sulfur nucleophile of the thioamide attacks the

-carbon of the haloketone ( -

Intermediate Formation: An acyclic

-thioiminoketone intermediate is formed (often isolable as a hydrobromide salt). -

Cyclodehydration: Nitrogen attacks the carbonyl carbon, followed by dehydration (loss of

) to aromatize the ring.

Mechanistic Visualization

The following diagram illustrates the transformation of Thiobenzamide and Phenacyl Bromide into 2,4-Diphenylthiazole.

Figure 1: Mechanistic cascade of the Hantzsch synthesis converting thiobenzamide and phenacyl bromide to the thiazole core.

Experimental Protocols

Protocol A: Classical Thermal Condensation (Standard)

Best for: Gram-scale synthesis, educational demonstrations, and labs without microwave reactors.

Reagents:

-

Thiobenzamide (1.0 equiv)

-

Phenacyl Bromide (2-Bromoacetophenone) (1.0 equiv)

-

Solvent: Absolute Ethanol (EtOH)

Workflow Diagram:

Figure 2: Step-by-step workflow for the thermal condensation method.

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (1.37 g, 10 mmol) in 20 mL of absolute ethanol.

-

Addition: Slowly add Phenacyl Bromide (1.99 g, 10 mmol). Caution: Phenacyl bromide is a lachrymator; handle in a fume hood.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 60–90 minutes.

-

Checkpoint: Monitor reaction progress via TLC (20% EtOAc in Hexanes). The starting material spots should disappear.

-

-

Workup: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide salt) may form.

-

Neutralization: Pour the mixture into 50 mL of crushed ice/water containing ammonium hydroxide (or saturated

) to neutralize the HBr and liberate the free base. The pH should be ~8–9. -

Isolation: Filter the resulting solid via vacuum filtration. Wash with cold water (

mL). -

Purification: Recrystallize the crude solid from hot ethanol.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, rapid optimization, and green chemistry compliance.

Rationale: Microwave irradiation provides uniform heating and accelerates the dehydration step, significantly reducing reaction time from hours to minutes while minimizing solvent usage.

Parameters:

| Parameter | Setting |

|---|---|

| Solvent | Ethanol (2–4 mL) |

| Temperature | 70–80°C |

| Power | Dynamic (Max 150 W) |

| Time | 10–15 Minutes |

| Vessel | Sealed 10 mL microwave vial |

Step-by-Step Procedure:

-

Load: Charge a 10 mL microwave vial with Thiobenzamide (1.0 mmol) and Phenacyl Bromide (1.0 mmol).

-

Solvent: Add 2 mL of Ethanol. Add a magnetic stir bar and seal the cap.

-

Irradiate: Program the microwave reactor to hold 70°C for 10 minutes. Pre-stirring for 30 seconds is recommended.

-

Cool & Quench: Use the reactor's compressed air cooling to reach 40°C. Pour the mixture into aqueous

(10 mL). -

Collect: Filter the precipitate, wash with water, and dry.[5]

-

Note: This method often yields product of sufficient purity (>95%) to bypass recrystallization for initial screening.

-

Characterization & Validation

Successful synthesis of the 2-phenyl-thiazole core (specifically 2,4-diphenylthiazole) is validated by the following spectral data:

| Technique | Diagnostic Signal | Structural Insight |

| 1H NMR | Singlet | The C5-H proton of the thiazole ring. This is the definitive marker for cyclization. |

| 13C NMR | C2 carbon (C=N). Confirms the thiazole ring formation.[6][7][8] | |

| 13C NMR | C5 carbon. Characteristic of the thiazole alkene. | |

| HRMS | Matches calculated mass (e.g., for 2,4-diphenylthiazole, |

Troubleshooting & Optimization (Expert Insights)

Issue 1: Low Yield / Sticky Oil Product

-

Cause: Incomplete dehydration or formation of the intermediate salt without neutralization.

-

Solution: Ensure the neutralization step (pH > 8) is performed vigorously. If the product oils out, scratch the flask walls with a glass rod or add a seed crystal to induce precipitation.

Issue 2: Lachrymatory Hazards

-

Cause: Volatilization of unreacted phenacyl bromide.

-

Solution: Always quench glassware with a dilute solution of ammonia or sodium thiosulfate before removing it from the hood. This destroys residual alkyl halides.

Issue 3: Regioselectivity

-

Insight: The Hantzsch synthesis is highly regioselective. The sulfur always attacks the

-carbon bearing the leaving group. You will exclusively get the 4-substituted thiazole (from

References

-

Hantzsch, A. (1887).[2][9] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Classic Foundation][10]

-

Organic Chemistry Portal. "Thiazole Synthesis: Hantzsch Thiazole Synthesis." Available at: [Link]

- Potewar, T. M., et al. (2008). "One-pot synthesis of 2,4-disubstituted thiazoles using ionic liquid under ambient conditions." Tetrahedron Letters, 49(6), 1058-1061.

-

Kashyap, S. J., et al. (2022).[10] "A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation." Rasayan Journal of Chemistry, 15(1), 311-316. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. bepls.com [bepls.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. youtube.com [youtube.com]

- 7. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]

- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. nanobioletters.com [nanobioletters.com]

Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine

Abstract

The 2-phenyl-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer and antifungal agents.[1][2][3] This application note provides a comprehensive, multi-tiered strategy for the initial cytotoxic characterization of a novel compound from this class, Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine. We present a logical workflow progressing from broad-spectrum viability screening to more focused mechanistic assays. Detailed, field-tested protocols are provided for assessing metabolic activity (MTT assay), membrane integrity (LDH assay), apoptosis induction (Caspase-3/7 and Annexin V/PI assays), and oxidative stress (ROS detection). This guide is designed to enable researchers, scientists, and drug development professionals to generate a robust and interpretable cytotoxicity profile for novel chemical entities.

Introduction: The Rationale for a Tiered Approach

Initial assessment of a novel compound's biological activity must include a thorough evaluation of its cytotoxicity. A single assay, however, provides only one perspective on a complex biological process. For instance, a compound might inhibit cellular metabolism without immediately compromising membrane integrity, or it might induce a specific programmed cell death pathway like apoptosis. A tiered approach, employing orthogonal assays, is therefore essential for building a complete and reliable cytotoxicity profile.

This guide is structured in two tiers:

-

Tier 1: Primary Cytotoxicity Screening. These are robust, plate-reader-based assays designed to determine the dose-dependent effect of the compound on overall cell viability and establish a key metric: the half-maximal inhibitory concentration (IC50).

-

Tier 2: Mechanistic Elucidation. Once cytotoxicity is confirmed, these assays investigate the underlying mechanism of cell death, distinguishing between apoptosis and necrosis and exploring common pathways like oxidative stress.

Essential Prerequisites: Compound and Cell Handling

Compound Solubilization and Storage

-

Solvent Choice: Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine is predicted to be hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM).

-

Stock Solution Preparation: Accurately weigh the compound and dissolve in high-purity, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation. Avoid repeated freeze-thaw cycles.[4]

-

Working Dilutions: Prepare fresh serial dilutions of the compound from the stock solution in the appropriate cell culture medium for each experiment.

-

Critical Note: The final concentration of DMSO in the cell culture wells should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity and confound results. A vehicle control (media with the equivalent percentage of DMSO) must be included in every experiment.

-

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, the following are recommended:

-

HeLa (Human Cervical Cancer Cells): A robust, highly proliferative, and widely characterized adherent cell line suitable for initial screening.

-

HepG2 (Human Hepatocellular Carcinoma Cells): A liver-derived cell line that retains some metabolic enzyme activity, making it relevant for assessing potential hepatotoxicity.

General Cell Culture Protocol:

-

Culture cells in the recommended medium (e.g., DMEM for HeLa, EMEM for HepG2) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA for detachment of adherent cells.

-

Perform cell counting (e.g., using a hemocytometer with Trypan Blue) to ensure accurate seeding densities for assays.

Tier 1: Primary Cytotoxicity Screening

The goal of this tier is to determine the dose-response relationship and calculate an IC50 value. We employ two distinct assays measuring different hallmarks of cell health.

Protocol 3.1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7][8] The amount of formazan produced is proportional to the number of metabolically active cells, which can be quantified by measuring absorbance.[9]

Materials:

-

DMSO or other suitable solubilization solvent[8]

-

96-well clear flat-bottom plates

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][9]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][8] Read the absorbance at 570-590 nm using a microplate reader.[6][9]

Data Analysis:

-

Subtract the absorbance of the media-only blank from all readings.

-

Calculate percent viability: (% Viability) = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

-

Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 3.2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[10][11][12] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that produces a colorimetric (formazan) product, which is proportional to the extent of cell lysis.[10][13]

Materials:

-

Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Cell Signaling Technology)[10][13][14]

-

96-well clear flat-bottom plates

-

Lysis Buffer (typically 10X, provided in kits)

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol (3.1). It is often efficient to run MTT and LDH assays on parallel plates from the same cell stock.

-

Establish Controls: On the same plate, set up the following essential controls:

-

Spontaneous LDH Release: Untreated cells (measures background cell death).

-

Maximum LDH Release: Untreated cells treated with Lysis Buffer for 45 minutes before the assay (represents 100% cytotoxicity).

-

Vehicle Control: Cells treated with the highest concentration of DMSO.

-

-

Sample Collection: Centrifuge the 96-well plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[10][13]

-

Stop Reaction: Add 50 µL of Stop Solution (if included in the kit).[13]

-

Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[10][13]

Data Analysis:

-

Subtract the absorbance of the media-only blank from all readings.

-

Calculate percent cytotoxicity: (% Cytotoxicity) = [(Abs_Treated - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

-

Plot % Cytotoxicity against the log of the compound concentration to determine the EC50 value.

| Parameter | MTT Assay | LDH Assay |

| Principle | Measures mitochondrial reductase activity | Measures lactate dehydrogenase release |

| Endpoint | Cell Viability / Metabolic Activity | Cell Death / Membrane Permeability |

| Detection | Colorimetric (570-590 nm) | Colorimetric (490 nm) |

| Key Controls | Untreated, Vehicle, Blank | Spontaneous Release, Maximum Release, Vehicle |

Tier 2: Mechanistic Elucidation

If the Tier 1 assays reveal significant cytotoxicity, the following assays can help determine the mode of action.

Protocol 4.1: Caspase-Glo® 3/7 Assay for Apoptosis Execution

Principle: Caspases are a family of proteases central to the execution of apoptosis.[15] Caspases-3 and -7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[15][16][17] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable luminescent signal proportional to caspase-3/7 activity.[16]

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega) or similar[16]

-

96-well opaque-walled plates (for luminescence)

-

Apoptosis-inducing agent as a positive control (e.g., Staurosporine, Etoposide)

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of the compound as described previously. Include positive and negative controls.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and prepare it according to the manufacturer's protocol.

-

Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium. Mix briefly on a plate shaker.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Express results as Fold Change in luminescence relative to the vehicle control. (Fold Change) = Luminescence_Treated / Luminescence_Vehicle_Control

Protocol 4.2: Annexin V & Propidium Iodide (PI) Staining for Apoptosis/Necrosis Differentiation

Principle: This flow cytometry-based assay provides detailed information about cell death states.

-

Annexin V: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.

-

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[18]

Cell Population Identification:

-

Annexin V (-) / PI (-): Live, healthy cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using Trypsin-EDTA. Centrifuge all cells and wash twice with cold PBS.[19]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19][20]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19][20]

-

Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[19]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]

Protocol 4.3: Cellular Reactive Oxygen Species (ROS) Detection

Principle: Many cytotoxic compounds induce oxidative stress by generating reactive oxygen species (ROS).[21] This can be measured using cell-permeable probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[21][22][23]

Materials:

-

H2DCFDA probe (or a complete kit)

-

96-well black, clear-bottom plates

-

Positive control (e.g., H2O2 or Tert-Butyl hydroperoxide)[22][23]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Probe Loading: Remove the culture medium and wash cells once with warm PBS. Add 100 µL of H2DCFDA working solution (e.g., 10-20 µM in serum-free media) to each well.[23][24]

-

Incubation: Incubate for 30-45 minutes at 37°C in the dark.[22][24]

-

Compound Treatment: Remove the probe solution and wash cells once with PBS. Add 100 µL of medium containing the test compound at various concentrations.

-

Fluorescence Reading: Immediately measure fluorescence using a microplate reader (Excitation ~485 nm / Emission ~535 nm).[22][25] Readings can be taken kinetically over several hours or as an endpoint measurement.

Data Analysis:

-

Subtract the blank reading from all measurements.

-

Express results as Fold Change in fluorescence relative to the vehicle control.

Data Interpretation and Integrated Workflow

The power of this strategy lies in integrating the data from all assays. The workflow below illustrates a logical decision-making process.

Caption: Experimental workflow for cytotoxicity assessment.

Interpretation Scenarios:

-

Apoptotic Profile: Potent IC50 in MTT assay, high caspase-3/7 activation, a significant Annexin V (+)/PI (-) population, and a delayed or moderate increase in LDH release. This is a classic profile for an apoptosis inducer.[16][17]

-

Necrotic/Lytic Profile: Similar IC50 values from both MTT and LDH assays, with a rapid and significant increase in LDH release that correlates well with the loss of metabolic activity. Caspase activation would be minimal, and the dominant population in the Annexin V/PI assay would quickly become Annexin V (+)/PI (+).

-

Oxidative Stress-Mediated Death: A strong induction of ROS precedes or coincides with caspase activation and loss of viability, suggesting that oxidative damage is an upstream event triggering cell death.

Caption: Key events in apoptosis detected by mechanistic assays.

By following this structured, multi-assay approach, researchers can move beyond a simple "toxic" or "non-toxic" label to build a robust, mechanistically informed profile of novel compounds like Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine, providing critical data for further drug development decisions.

References

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

ROS Assay Kit Protocol. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

-

Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]

-

Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

LDH Cytotoxicity Assay FAQs. G-Biosciences. [Link]

-

3.5. Annexin V-FITC/PI Staining. Bio-protocol. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

-

A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. PMC - NCBI. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC - NCBI. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

-

Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran. [Link]

-

Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview. YouTube. [Link]

-

Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents. Journal of Sciences, Islamic Republic of Iran. [Link]

-

Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents | Request PDF. ResearchGate. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC - NCBI. [Link]

-

4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-amine. PubChem. [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]

-

Chemical Properties of Isopropyl-(2-methoxy-ethyl)-methyl-amine. Cheméo. [Link]

-

(PDF) Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. ResearchGate. [Link]

-

Isolation, Synthesis, and Fungicidal Activity of Isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate Diastereomers against Phytophthora capsici. ResearchGate. [Link]

- CN102070461A - Synthesis method of N-methyl isopropylamine.

Sources

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 3. Synthesis and Biological Evaluation of 2-Phenyl Benzothiazole Derivatives as Cytotoxic Agents [jsciences.ut.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]

- 15. stemcell.com [stemcell.com]

- 16. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]

- 17. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Annexin V Staining Protocol [bdbiosciences.com]

- 20. bosterbio.com [bosterbio.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 24. antbioinc.com [antbioinc.com]

- 25. assaygenie.com [assaygenie.com]

Technical Support Center: Solubility Optimization for Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine

Case ID: SOL-PTA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Compound Class: Lipophilic Secondary Amine / Thiazole Derivative

Executive Summary & Compound Profile

User Query: "How do I keep Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine in solution for biological assays (pH 7.4) without causing cellular toxicity?"

Technical Diagnosis: This compound presents a classic medicinal chemistry challenge: it possesses a lipophilic aromatic core (2-phenyl-thiazole) linked to a basic solubilizing tail (isopropylamine).

-

The Conflict: At physiological pH (7.4), the secondary amine (approximate pKa ~9.0–9.5) exists in equilibrium between its protonated (soluble) and deprotonated (insoluble) forms. The lipophilic phenyl-thiazole moiety (LogP > 3.0 estimated) drives rapid aggregation and precipitation when the fraction of uncharged species increases or when the "solvent shock" of diluting DMSO into water occurs.

Immediate Action Plan:

-

Verify Salt Form: Ensure you are not using the Free Base.

-

Optimize Dilution Protocol: Implement the "Intermediate Shift" method.

-

Advanced Formulation: Utilize Hydroxypropyl-

-Cyclodextrin (HP-

Diagnostic Troubleshooting Guide

Use this decision matrix to identify the specific cause of your precipitation.

Figure 1: Diagnostic logic flow for identifying solubility bottlenecks. "Kinetic precipitation" often results from rapid mixing, while "Thermodynamic insolubility" indicates the concentration exceeds the saturation limit regardless of mixing speed.

Standard Operating Protocols (SOPs)

SOP-A: The "Intermediate Shift" Dilution Method

Best for: Preventing "Kinetic Precipitation" (Amorphous aggregates).

Directly pipetting 100% DMSO stock into aqueous media creates a local region of supersaturation that shocks the compound out of solution.

| Step | Action | Rationale |

| 1 | Prepare 10 mM Stock in 100% anhydrous DMSO. | Ensures complete initial solubilization. |

| 2 | Prepare Intermediate Plate : Dilute stock 1:20 into pure culture media (no cells) to create a 500 µM solution (5% DMSO). | The high protein content in media (FBS) acts as a "sink" to bind lipophilic molecules before they crash out. |

| 3 | Mix vigorously immediately. | Prevents local concentration hotspots. |

| 4 | Transfer from Intermediate Plate to Cell Plate (1:10 dilution). | Final Concentration: 50 µM. Final DMSO: 0.5%.[1] |

Critical Note: If precipitation persists, perform Step 2 using PBS + 0.1% Tween-80 instead of pure media.

SOP-B: Cyclodextrin Complexation (The "Gold Standard")

Best for: High concentrations (>10 µM) or sensitive cells where DMSO must be <0.1%.

Hydroxypropyl-

Protocol:

-

Prepare a 20% (w/v) HP-

-CD solution in sterile water or PBS. -

Dissolve your solid compound directly into this solution (sonication may be required).

-

Note: If the compound is already in DMSO, add the DMSO stock to the Cyclodextrin solution. Ensure the molar ratio of Cyclodextrin:Compound is at least 5:1 .

-

-

Filter sterilize (0.22 µm).

-

Use this as your working stock.[2] This allows you to eliminate DMSO entirely if needed.

Biological Assay Compatibility (FAQs)

Q1: Will DMSO interfere with my specific thiazole compound?

A: DMSO is generally safe at <0.1% v/v. However, at >0.5%, DMSO can permeabilize cell membranes, potentially artificially increasing the potency of your compound (false positive) or causing cytotoxicity (false negative).

-

Recommendation: Always run a "Vehicle Control" (DMSO only) at the highest concentration used in the experiment.

Q2: Why does the compound precipitate in PBS but not in Media?

A: This is due to the "Serum Effect." Culture media usually contains 10% Fetal Bovine Serum (FBS). Albumin and other serum proteins bind lipophilic drugs (like phenyl-thiazoles), effectively keeping them in "solution" (actually a protein-bound suspension).

-

Warning: In serum-free assays (e.g., some kinase assays), solubility will be significantly lower than in cell culture. You must lower your working concentration or use 0.01% Triton X-100.

Q3: I have the Free Base. How do I convert it to a salt in situ?

A: You do not need to synthesize the salt. You can form it in situ:

-

Dissolve the Free Base in DMSO.

-

Add 1.05 equivalents of aqueous HCl (1M) to the DMSO stock.

-

The amine (isopropylamine group) will protonate, significantly increasing aqueous solubility upon dilution.

Data & Formulation Comparison

| Carrier System | Solubility Limit (Est.) | Cellular Toxicity Risk | Recommended For |

| 100% DMSO (Standard) | High (>50 mM) | High if >0.5% final vol | Initial screening, robust cell lines (e.g., HeLa, HEK293). |

| Ethanol | Moderate | High (Volatile) | Not recommended for 37°C incubations (evaporation issues). |

| HP- | High (>10 mM) | Very Low | In vivo studies, sensitive primary cells, high-concentration assays. |

| Acidified Buffer (pH 5) | Moderate | High (pH stress) | Only for short-term physicochemical assays, not cell culture. |

Visualizing the Assay Workflow

Below is the optimal workflow to minimize "Solvent Shock" during serial dilutions.

Figure 2: The "Intermediate Shift" workflow. By stepping down the DMSO concentration from 100% -> 5% -> 0.5%, you allow the compound to equilibrate with carrier proteins or surfactants in the media, preventing the rapid nucleation that occurs during a direct 100% -> 0.5% drop.

References & Authoritative Sources

-

Assay Guidance Manual (NCBI)

-

Topic: Guidelines for DMSO tolerance in cell-based assays and solubility interference.

-

Source:

-

-

Loftsson, T., & Brewster, M. E. (2010)

-

Di, L., & Kerns, E. (2015)

-

Topic: "Drug-Like Properties: Concepts, Structure Design and Methods." (Definitive guide on solubility of weak bases like thiazole-amines).

-

Source:

-

-

BenchChem Technical Support

-

Topic: Managing DMSO Effects in Cell-Based Assays.

-

Source: (General Reference for DMSO limits).

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of Isopropyl-(2-phenyl-thiazol-5-ylmethyl)-amine.

Sources

Technical Support Center: Navigating and Mitigating Off-Target Effects of 2-Phenyl-Thiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenyl-thiazole compounds. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you anticipate, identify, and address potential off-target effects during your experiments. Our goal is to empower you with the knowledge to ensure the specificity and validity of your results, ultimately accelerating your research and development efforts.

Introduction: The Promise and Pitfalls of the 2-Phenyl-Thiazole Scaffold

The 2-phenyl-thiazole motif is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] Its versatility and synthetic tractability make it an attractive starting point for drug discovery campaigns.[4] However, like many small molecules, 2-phenyl-thiazole derivatives are not immune to off-target interactions, which can lead to unexpected experimental outcomes, misleading structure-activity relationships (SAR), and potential toxicity.[1]

This guide will walk you through a systematic approach to de-risking your 2-phenyl-thiazole compounds, ensuring that the observed phenotype is a true reflection of on-target activity.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and concerns that arise when working with 2-phenyl-thiazole compounds.

Q1: My 2-phenyl-thiazole compound is showing unexpected cytotoxicity in my cell-based assays. What are the likely off-target culprits?

A1: Unexpected cytotoxicity is a common indicator of off-target effects. For 2-phenyl-thiazole derivatives, several mechanisms could be at play:

-

Broad Kinase Inhibition: The 2-phenyl-thiazole scaffold can act as a hinge-binding motif for the ATP-binding pocket of many kinases.[5] Off-target inhibition of essential cellular kinases can lead to widespread disruption of signaling pathways and ultimately, cell death.

-

hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability for many small molecules.[6] Blockade of this channel can lead to cardiotoxicity. The lipophilic nature and potential basic nitrogen atoms in some 2-phenyl-thiazole derivatives can contribute to hERG channel affinity.

-

Cytochrome P450 (CYP) Inhibition: These compounds can inhibit CYP enzymes, which are crucial for drug metabolism.[7] Inhibition of CYPs can lead to drug-drug interactions and altered compound metabolism in vitro and in vivo.

-

Mitochondrial Dysfunction: Some thiazole derivatives can disrupt mitochondrial membrane potential, leading to apoptosis.[1]

Q2: How can I begin to investigate the possibility of off-target effects for my compound?

A2: A tiered approach is recommended. Start with readily accessible in silico and in vitro methods before moving to more complex cellular assays:

-

Computational Assessment: Utilize computational tools to predict potential off-target interactions based on the structure of your compound.[8] This can provide an early indication of potential liabilities.

-

Broad Kinase Panel Screening: Screen your compound against a large panel of kinases to identify any off-target kinase activity.[9] Several commercial services offer this.

-

Preliminary hERG and CYP450 Assays: Conduct initial in vitro assays to assess for hERG channel and CYP450 inhibition.[10][11]

Q3: My compound is a potent inhibitor of my target kinase in a biochemical assay, but shows a different phenotype in cells. What could explain this discrepancy?

A3: This is a common challenge and can be due to several factors:

-

Cellular Permeability: The compound may have poor cell permeability and not be reaching its intracellular target at a sufficient concentration.

-

Off-Target Engagement in a Cellular Context: The compound may be engaging with other intracellular targets that are not present in the biochemical assay. The Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm direct target engagement within intact cells.[12][13]

-

Compound Metabolism: The compound may be rapidly metabolized by the cells, leading to a lower effective concentration at the target.

Section 2: Troubleshooting Guide: From Unexpected Phenotypes to Confirmed Off-Targets

This section provides a structured approach to troubleshooting common issues encountered with 2-phenyl-thiazole compounds.

Issue 1: Inconsistent or Non-Specific Cytotoxicity

You observe cytotoxicity in your cancer cell line of interest, but also in non-cancerous control cell lines, suggesting a lack of selectivity.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent cytotoxicity.

Detailed Steps:

-

Broad Kinase Profiling: Submit your compound to a commercial kinase profiling service to screen against a large panel of kinases (e.g., >400).[14] This will provide a comprehensive overview of your compound's kinase selectivity.

-

Validate Off-Target Kinase Inhibition in Cells: If off-target kinases are identified, it is crucial to confirm that your compound inhibits these kinases in a cellular context. A recommended method is to use a phospho-specific antibody for a known substrate of the off-target kinase in a western blot experiment.[14]

-

Structure-Activity Relationship (SAR) Studies: Once off-targets are confirmed, medicinal chemistry efforts can be directed at modifying the 2-phenyl-thiazole scaffold to improve selectivity. This often involves altering substituents on the phenyl ring to exploit differences in the ATP-binding pockets of the on-target and off-target kinases.[15]

-

Assess for Other Off-Target Mechanisms: If kinase profiling does not reveal significant off-target activity, investigate other common liabilities such as hERG channel inhibition, CYP450 inhibition, and mitochondrial toxicity.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity

Your 2-phenyl-thiazole compound is a potent inhibitor of its purified target protein, but shows weak or no activity in cell-based assays.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for biochemical vs. cellular activity.

Detailed Steps:

-

Cellular Thermal Shift Assay (CETSA): CETSA is the gold-standard for confirming target engagement in a cellular environment.[12][13] A positive thermal shift upon compound treatment indicates direct binding to the target protein.

-

Investigate Downstream Signaling: If target engagement is confirmed, assess the modulation of a known downstream biomarker of your target.[16] For example, if your target is a kinase, use a phospho-specific antibody to probe the phosphorylation status of its substrate.

-

Assess Cell Permeability and Compound Stability: If target engagement is not observed, investigate the physicochemical properties of your compound. A PAMPA assay can assess passive permeability, while a microsomal stability assay can determine its metabolic stability.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step protocols for key assays to investigate the off-target effects of your 2-phenyl-thiazole compounds.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established methodologies and is designed to confirm the binding of your 2-phenyl-thiazole compound to its intended intracellular target.[17][18]

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

Your 2-phenyl-thiazole compound (and vehicle control, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Protease and phosphatase inhibitor cocktails

-

Lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Thermal cycler

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with your 2-phenyl-thiazole compound at various concentrations for the desired time (e.g., 1-2 hours). Include a vehicle-only control.

-

-

Heat Challenge:

-

Wash the cells with PBS.

-

Add fresh PBS to each well.

-

Place the plate in a thermal cycler and apply a temperature gradient (e.g., 40-70°C in 2-3°C increments) for 3 minutes. Include a non-heated control at 37°C.

-

-

Cell Lysis:

-

Immediately after the heat challenge, lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath) or by adding lysis buffer with protease and phosphatase inhibitors.[19]

-

-

Protein Quantification and Western Blotting:

-

Centrifuge the lysates to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of the soluble fraction using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform western blotting using a primary antibody specific for your target protein.

-

-

Data Analysis:

-

Quantify the band intensities from the western blot.

-

Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

-

Troubleshooting CETSA:

| Problem | Possible Cause | Solution |

| No thermal shift observed | Compound is not binding to the target in cells | Confirm cellular permeability and stability. |

| Incorrect temperature range | Optimize the temperature gradient for your target protein. | |

| High variability between replicates | Uneven heating or cooling | Use a calibrated thermal cycler. |

| Inconsistent cell lysis | Ensure complete and consistent lysis. |

Protocol 2: Automated Patch-Clamp Assay for hERG Channel Inhibition

This protocol provides a general framework for assessing hERG channel inhibition using an automated patch-clamp system.[10][20]

Materials:

-

HEK293 cells stably expressing the hERG channel

-

Extracellular and intracellular recording solutions

-

Your 2-phenyl-thiazole compound

-

Positive control (e.g., E-4031 or dofetilide)

-

Automated patch-clamp system

Procedure:

-

Cell Preparation:

-

Culture and harvest the hERG-expressing cells.

-

Prepare a single-cell suspension in the extracellular solution.

-

-

System Setup:

-

Prime the fluidics of the automated patch-clamp system with the recording solutions.

-

Load the cell suspension.

-

-

Data Acquisition:

-

The system will automatically establish whole-cell recordings.

-

Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[21]

-

Record a stable baseline current.

-

Apply your 2-phenyl-thiazole compound at increasing concentrations, allowing the current to stabilize at each concentration.

-

Perform a washout step with the extracellular solution to assess reversibility.

-

Apply a known hERG blocker as a positive control at the end of the experiment.

-

-

Data Analysis:

-

Measure the peak tail current at each compound concentration.

-

Calculate the percentage of current inhibition relative to the baseline.

-

Plot the percentage of inhibition as a function of compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 3: In Vitro CYP450 Inhibition Assay (Fluorogenic)

This protocol describes a common method for assessing the inhibitory potential of your compound on major CYP450 isoforms.[11][22]

Materials:

-

Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

-

NADPH regenerating system

-

Fluorogenic CYP450 substrates

-

Your 2-phenyl-thiazole compound

-

Positive control inhibitors for each CYP isoform

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer, your 2-phenyl-thiazole compound at various concentrations, and the specific CYP450 enzyme.

-

Include vehicle controls and positive control inhibitors.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

-

Incubate at 37°C for the recommended time.

-

-

Fluorescence Measurement:

-

Stop the reaction (e.g., by adding a stop solution).

-

Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the substrate used.

-

-

Data Analysis:

-

Calculate the percentage of CYP450 activity remaining at each compound concentration relative to the vehicle control.

-

Plot the percentage of activity as a function of compound concentration and determine the IC50 value.

-

Data Summary Table for Off-Target Profiling:

| Assay | Endpoint | Example Result for a Hypothetical 2-Phenyl-Thiazole Compound | Interpretation |

| Kinase Panel (400+ kinases) | % Inhibition at 1 µM | 95% inhibition of Target Kinase A; 60% inhibition of Off-Target Kinase B | Potent on-target activity with moderate off-target activity. |

| hERG Automated Patch-Clamp | IC50 | 5 µM | Moderate hERG inhibition, may be a concern. |

| CYP3A4 Inhibition | IC50 | > 50 µM | Low potential for CYP3A4-mediated drug interactions. |

| CETSA | Thermal Shift (ΔTm) | +3.5°C for Target Kinase A | Confirmed direct target engagement in cells. |

Conclusion

Addressing the potential for off-target effects is a critical and integral part of the drug discovery and development process for 2-phenyl-thiazole compounds. By employing a systematic and multi-faceted approach that combines computational prediction, in vitro screening, and cell-based target engagement and functional assays, researchers can gain a comprehensive understanding of their compound's selectivity profile. This knowledge is paramount for making informed decisions, optimizing lead compounds, and ultimately developing safer and more effective therapeutics. This technical support center serves as a living document, and we encourage you to consult the referenced literature for further details and to stay abreast of the latest advancements in the field.

References

-

Cytochrome P450 : in vitro methods and protocols. National Library of Medicine Institution. Available from: [Link].

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available from: [Link].

-

What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link].

-

Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. (2025). PubMed. Available from: [Link].

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Publications. Available from: [Link].

-

Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available from: [Link].

-

CYP450 inhibition assay (fluorogenic). Bienta. Available from: [Link].

-

Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available from: [Link].

-

A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. BioIVT. Available from: [Link].

-

Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed. Available from: [Link].

-

Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. Available from: [Link].

-

In-vitro CYP inhibition pooled. (2025). Protocols.io. Available from: [Link].

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: [Link].

-

A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. (2024). Wellcome Open Research. Available from: [Link].

-

Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion Bioscience. Available from: [Link].

-

Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers. Available from: [Link].

-

Help with Freeze-Thaw CETSA Lysis? : r/labrats. (2015). Reddit. Available from: [Link].

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. Available from: [Link].

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available from: [Link].

-

Evaluation of Inhibition Selectivity for Human Cytochrome P450 2A Enzymes. PMC - NIH. Available from: [Link].

-

Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available from: [Link].

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. Available from: [Link].

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. Available from: [Link].

-

Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Available from: [Link].

-

Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. Available from: [Link].

-

False positive results in cytotoxicity testing due to unexpectedly volatile compounds. PubMed. Available from: [Link].

-

Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC. Available from: [Link].

-

Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC. Available from: [Link].

-

Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. (2016). PMC. Available from: [Link].

-

Inhibition of the hERG Potassium Channel. (2023). University of Bristol Research Portal. Available from: [Link].

-

The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. DOI. Available from: [Link].

-

Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. ResearchGate. Available from: [Link].

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Available from: [Link].

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. Available from: [Link].

-

Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (2020). MDPI. Available from: [Link].

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Publications. Available from: [Link].

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. (2023). eScholarship.org. Available from: [Link].

-

Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. PMC. Available from: [Link].

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 6. drughunter.com [drughunter.com]

- 7. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 12. pelagobio.com [pelagobio.com]

- 13. news-medical.net [news-medical.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reddit.com [reddit.com]

- 20. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sophion.com [sophion.com]

- 22. bioivt.com [bioivt.com]

Technical Support Center: Optimizing the Pharmacokinetic Profile of Thiazole Derivatives

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-containing compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common pharmacokinetic (PK) challenges encountered during the development of thiazole derivatives. Thiazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous approved drugs for a wide range of diseases.[1][2][3][4] However, their journey from a promising hit to a viable drug candidate is often hampered by suboptimal pharmacokinetic properties.

This resource is structured to address your challenges in a direct, question-and-answer format, moving from frequently asked questions to comprehensive troubleshooting guides for more complex experimental scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, specific questions regarding the pharmacokinetic properties of thiazole derivatives.

Q1: My thiazole derivative has poor aqueous solubility. What are my primary strategies to improve it?

A: Poor aqueous solubility is a frequent obstacle that limits oral bioavailability.[5][6] A compound must be in solution to be absorbed. Your strategies can be broadly divided into two categories: chemical modification and formulation.

1. Chemical Modification (Prodrug Approach): A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug.[7] This is a highly effective strategy for overcoming solubility issues.[8]

-

Mechanism: You can temporarily attach a polar, water-solubilizing group (a promoiety) to your thiazole derivative. This group is later cleaved by enzymes in the body to release the active drug.[9]

-

Common Promoieties:

-

Phosphate Esters: Adding a phosphate group is a very common and effective way to dramatically increase water solubility.[9][10] For example, Fosamprenavir, a phosphate prodrug of the HIV protease inhibitor amprenavir, significantly enhances water solubility and oral absorption.[11]

-

Amino Acid Esters: Linking an amino acid can introduce ionizable groups, improving solubility in the physiological pH range of the gut.[9]

-

Polyethylene Glycol (PEG) Conjugates: Attaching hydrophilic polymers like PEG can also enhance solubility.[10]

-

2. Formulation Strategies: If you wish to avoid chemical modification, advanced formulation techniques can enhance the dissolution of the existing compound.

-

Mechanism: These methods aim to increase the surface area of the drug or present it in a higher energy, more soluble state.

-

Common Techniques:

-

Particle Size Reduction: Techniques like micronization (air-jet milling) and nanonization (ball-milling) increase the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][12]

-

Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix (e.g., HPMC, PEG).[6][13] This can be achieved through methods like spray drying or hot-melt extrusion, often creating an amorphous, higher-energy form of the drug that is more soluble.[5][12]

-

Lipid-Based Formulations: For highly lipophilic compounds, Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent choice.[6][10] These are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, facilitating drug solubilization and absorption.[12]

-

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule and presenting a hydrophilic exterior to the aqueous environment.[5][12]

-

| Strategy | Mechanism | Pros | Cons |